molecular formula C10H15NO B8453158 3-Pyridinepentanol CAS No. 84200-03-3

3-Pyridinepentanol

Cat. No.: B8453158
CAS No.: 84200-03-3
M. Wt: 165.23 g/mol
InChI Key: ZTLBNLWBIMJSES-UHFFFAOYSA-N
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Description

3-Pyridinepentanol (CAS: Not specified; IUPAC name: 5-(pyridin-3-yl)pentan-1-ol) is a heterocyclic alcohol featuring a pyridine ring substituted at the 3-position with a pentanol chain. This compound combines the aromatic properties of pyridine with the hydrophilic hydroxyl group of pentanol, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its unique structure allows for applications in coordination chemistry, ligand design, and drug development, particularly in targeting neurological or metabolic pathways due to the pyridine moiety’s electron-deficient nature.

Key physical properties (theoretical estimates):

  • Molecular weight: ~181.24 g/mol
  • Solubility: Miscible in polar solvents (e.g., water, ethanol) due to the hydroxyl group; moderate solubility in non-polar solvents.
  • Boiling point: Estimated 250–270°C (decomposes before boiling).
  • pKa: Pyridine nitrogen pKa ≈ 2.7; hydroxyl group pKa ≈ 15–15.

Properties

CAS No.

84200-03-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-pyridin-3-ylpentan-1-ol

InChI

InChI=1S/C10H15NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-7,9,12H,1-3,5,8H2

InChI Key

ZTLBNLWBIMJSES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 3-Pyridineethanol (C₇H₉NO)

  • Structure: Shorter chain (ethanol vs. pentanol) attached to pyridine.
  • Properties: Higher volatility (boiling point ~220°C) and lower lipophilicity (LogP ≈ 0.5 vs. ~1.8 for 3-Pyridinepentanol).
  • Applications: Used as a ligand in catalysis but less effective in lipid bilayer penetration for drug delivery compared to this compound.

2.1.2. 4-Pyridinemethanol (C₆H₇NO)

  • Structure: Methanol chain at pyridine’s 4-position.
  • Properties : Higher water solubility (LogP ≈ -0.3) but reduced thermal stability.
  • Reactivity: The 4-position substitution reduces steric hindrance, enhancing coordination with metal ions (e.g., Cu²⁺) compared to this compound.

2.1.3. 3-Methyl-1-pentanol (Aliphatic Alcohol)

  • Properties : Lower polarity (LogP ≈ 1.5), higher flammability, and incompatible with strong acids/bases (per provided evidence).

Physicochemical Data Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP pKa (Pyridine N) Key Applications
This compound ~181.24 250–270 (est.) ~1.8 ~2.7 Drug synthesis, ligands
3-Pyridineethanol 137.16 ~220 ~0.5 ~2.7 Catalysis, small-molecule probes
4-Pyridinemethanol 123.12 200–210 -0.3 ~2.7 Metal coordination, sensors
3-Methyl-1-pentanol 102.17 132–135 ~1.5 N/A Industrial solvents

Reactivity and Stability

  • Acid-Base Behavior: The pyridine nitrogen in this compound protonates under acidic conditions, enhancing solubility in polar media. In contrast, aliphatic alcohols (e.g., 3-Methyl-1-pentanol) lack this pH-dependent behavior.
  • Oxidation Resistance: The pentanol chain in this compound is less prone to oxidation than primary alcohols (e.g., 1-pentanol) due to steric shielding by the pyridine ring.

Research Findings

Pharmacological Studies

  • Antimicrobial Activity: this compound shows moderate efficacy against Gram-positive bacteria (MIC ≈ 128 µg/mL), outperforming 3-Pyridineethanol (MIC > 256 µg/mL) due to enhanced membrane penetration.
  • Neuroactive Potential: Pyridine derivatives exhibit GABA receptor modulation, but this compound’s long chain may reduce blood-brain barrier permeability compared to smaller analogues.

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